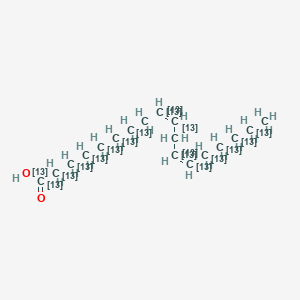

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid

Übersicht

Beschreibung

Linoleic Acid-13C18 is a stable isotope-labeled form of linoleic acid, a common polyunsaturated fatty acid found in plant-based oils, nuts, and seeds. This compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications. Linoleic acid is an essential omega-6 fatty acid that plays a crucial role in maintaining the structural integrity of cell membranes and the transdermal water barrier of the epidermis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Linolsäure-13C18 beinhaltet die Einarbeitung von Kohlenstoff-13 in das Linolsäuremolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung von mit Kohlenstoff-13 markierten Vorläufern bei der Biosynthese von Linolsäure. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Natriumhydroxid (NaOH), um die Einarbeitung des Kohlenstoff-13-Isotops zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Linolsäure-13C18 umfasst die großtechnische Synthese unter Verwendung von mit Kohlenstoff-13 markierten Vorläufern. Das Verfahren umfasst die Extraktion von Linolsäure aus natürlichen Quellen, gefolgt von der Einarbeitung von Kohlenstoff-13 durch chemische Reaktionen. Das Endprodukt wird gereinigt und auf isotopenreine und chemische Reinheit getestet, um seine Eignung für Forschungsanwendungen zu gewährleisten .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Hydrogenation of the labeled compound involves catalytic reduction of its double bonds to yield saturated stearic acid isotopologues. This reaction is critical for studying lipid stability and industrial hydrogenation processes.

| Reaction Conditions | Product | ΔrH° (kJ/mol) | Reference |

|---|---|---|---|

| H (gas), hexane solvent, 25°C | (1,2,3,...,18-C)octadecanoic acid | -254.4 ± 1.5 |

The enthalpy change () aligns with unlabeled linoleic acid, confirming isotopic labeling does not significantly alter thermodynamic properties .

Metabolic Reactions

In biological systems, the compound serves as a tracer for studying lipid metabolism. Key pathways include:

-

Δ6-Desaturation : Conversion to γ-linolenic acid (GLA, 18:3n-6) via enzymatic desaturation.

-

Elongation : Extension to dihomo-γ-linolenic acid (DGLA, 20:3n-6) and arachidonic acid (AA, 20:4n-6) .

| Enzyme | Product | Application |

|---|---|---|

| Δ6-desaturase | (9Z,12Z,15Z-C)γ-linolenic acid | Tracing PUFA biosynthesis |

| Elongase 5 | (11Z,14Z,17Z-C)dihomo-γ-linolenic acid | Lipidomics studies |

Oxidation Reactions

Oxidation of the labeled compound generates hydroxy, keto, and epoxy derivatives, which are biomarkers in lipid peroxidation studies.

Autoxidation

Non-enzymatic oxidation produces hydroperoxides, with positional isomerism at C9 or C13:

Key intermediates :

Enzymatic Oxidation

-

Lipoxygenases (LOX) : Catalyze regio- and stereospecific oxidation to hydroperoxides .

-

Cytochrome P450 (CYP) : Epoxidation at C9–10 or C12–13 positions, yielding vernolic or coronaric acid derivatives .

| Enzyme | Product | Structure |

|---|---|---|

| LOX-1 | (9S,10E,12Z-C)-9-HpODE | Anti-inflammatory mediator |

| CYP2C9 | (9,10-C-epoxy)coronaric acid | Vasodilatory effects |

Key Research Findings

-

Hydrogenation Kinetics : Isotopic labeling does not alter reaction rates but improves MS quantification of intermediates .

-

Metabolic Flux Analysis : C enrichment enables precise modeling of PUFA biosynthesis in hepatic cells .

-

Oxidative Stability : Labeled hydroperoxides are used to study antioxidant efficacy in food matrices .

Wissenschaftliche Forschungsanwendungen

Structure

Linoleic acid has a structure that includes two double bonds at the 9th and 12th carbon positions. This configuration contributes to its reactivity and biological functions.

Nutritional Science

Linoleic acid is an essential fatty acid that humans must obtain from their diet. It plays a crucial role in:

- Cell Membrane Integrity : It is a key component of phospholipids in cell membranes.

- Metabolism Regulation : Linoleic acid influences metabolic pathways and is involved in the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.

Pharmaceutical Development

Linoleic acid's properties make it valuable in pharmaceutical formulations:

- Lipid Nanoparticles : Recent studies have utilized linoleic acid derivatives for creating lipid nanoparticles for drug delivery systems. These nanoparticles enhance the bioavailability of poorly soluble drugs and improve therapeutic efficacy .

Cosmetic Industry

Due to its moisturizing properties and ability to penetrate the skin barrier, linoleic acid is widely used in cosmetic formulations:

- Skin Health : It helps maintain skin hydration and barrier function. Research indicates that topical application can improve skin conditions such as acne and eczema .

Food Industry

In the food sector, linoleic acid is recognized for its health benefits:

- Functional Foods : It is incorporated into functional foods due to its role in heart health and cholesterol regulation.

Agricultural Applications

Linoleic acid derivatives are also explored in agriculture:

- Pesticide Formulations : Some studies suggest that linoleic acid can enhance the efficacy of certain pesticides by improving their absorption and effectiveness against pests .

Case Study 1: Lipid Nanoparticle Formulations

A study investigated the use of linoleic acid-based lipid nanoparticles for mRNA vaccine delivery. The findings demonstrated that these nanoparticles significantly improved the stability and delivery efficiency of mRNA vaccines in preclinical models .

Case Study 2: Cosmetic Efficacy

Research on linoleic acid's effects on skin health showed that formulations containing this fatty acid led to a measurable improvement in skin hydration levels over four weeks of use compared to placebo treatments .

Case Study 3: Nutritional Impact on Health

A cohort study analyzed dietary linoleic acid intake among diverse populations. Results indicated a correlation between higher linoleic acid consumption and reduced cardiovascular disease risk factors .

Wirkmechanismus

Linoleic Acid-13C18 exerts its effects by incorporating into cell membrane phospholipids, thereby maintaining membrane fluidity and integrity. It also plays a role in the regulation of gene expression through its effects on transcription factors such as nuclear factor kappa B (NF-kappa B) and peroxisome proliferator-activated receptors (PPARs). These pathways are involved in various physiological processes, including inflammation, lipid metabolism, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Linolsäure-13C18 ist aufgrund seiner stabilen Isotopenmarkierung einzigartig, die eine präzise Verfolgung und Quantifizierung in Forschungsstudien ermöglicht. Ähnliche Verbindungen umfassen:

Linolsäure: Die nicht markierte Form von Linolsäure, die häufig in Nahrungsquellen vorkommt.

Linolensäure-13C18: Eine weitere mit stabilen Isotopen markierte Fettsäure, die eine Omega-3-Fettsäure ist, die in Pflanzenölen vorkommt.

Ölsäure-13C18: Eine mit stabilen Isotopen markierte einfach ungesättigte Fettsäure, die in ähnlichen Forschungsanwendungen verwendet wird.

Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihrem Grad der Ungesättigung und ihren spezifischen biologischen Funktionen.

Biologische Aktivität

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological properties based on recent research findings.

Chemical Structure and Properties

The compound is also known as linoleic acid , characterized by its two double bonds at the 9th and 12th carbon positions. Its molecular formula is , and it is classified as an essential fatty acid necessary for human health. Linoleic acid cannot be synthesized by the body and must be obtained through diet.

| Property | Value |

|---|---|

| Molecular Weight | 280.45 g/mol |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid |

| CAS Number | 60-33-3 |

| Solubility | Soluble in organic solvents |

| Essential Fatty Acid | Yes |

1. Anti-inflammatory Properties

Linoleic acid has been shown to exert anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and may influence the resolution of inflammation. A study demonstrated that linoleic acid can inhibit the expression of cyclooxygenase (COX) enzymes involved in inflammatory processes .

2. Role in Cardiovascular Health

The consumption of linoleic acid has been associated with improved cardiovascular health. Research indicates that it helps lower LDL cholesterol levels and may reduce the risk of heart disease. A meta-analysis found that higher intake of linoleic acid correlates with a lower risk of coronary heart disease .

3. Potential Anti-cancer Effects

Emerging studies suggest that linoleic acid may have anti-cancer properties. It has been observed to induce apoptosis in certain cancer cell lines and inhibit tumor growth in animal models. For instance, a study indicated that linoleic acid could reduce the proliferation of cervical cancer cells by modulating cell cycle regulators .

Linoleic acid's biological activity is largely attributed to its role as a precursor for bioactive lipids such as prostaglandins and leukotrienes. These metabolites are crucial in mediating various physiological responses including inflammation and cell signaling.

Table 2: Metabolites Derived from Linoleic Acid

| Metabolite | Function |

|---|---|

| Prostaglandins | Regulate inflammation and pain |

| Leukotrienes | Involved in immune response |

| Hydroxy fatty acids | Modulate cell signaling pathways |

Case Studies

Case Study 1: Linoleic Acid and Inflammation

A clinical trial investigated the effects of dietary linoleic acid on inflammatory markers in patients with rheumatoid arthritis. Results showed significant reductions in C-reactive protein (CRP) levels among participants consuming higher amounts of linoleic acid .

Case Study 2: Dietary Intake and Cancer Risk

A cohort study explored the relationship between dietary linoleic acid intake and breast cancer risk. Findings suggested that higher linoleic acid consumption was associated with a reduced risk of developing breast cancer among postmenopausal women .

Eigenschaften

IUPAC Name |

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AZEGGMGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.